Nitrofurantoin is an antibiotic compound primarily used to treat urinary tract infections. Its chemical structure consists of a nitrofuran ring, which contributes to its antibacterial properties. Nitrofurantoin functions by interfering with bacterial carbohydrate metabolism and inhibiting the synthesis of nucleic acids and proteins, ultimately leading to bacterial cell death. The compound is often administered in its crystalline form and is known for its effectiveness against a variety of Gram-positive and Gram-negative bacteria.
Nitrofurantoin exhibits significant biological activity against a range of pathogens. Its mechanism of action involves:
The synthesis of nitrofurantoin typically involves several steps:
Research on nitrofurantoin has revealed several interaction dynamics:
Nitrofurantoin shares similarities with other antibiotics but has unique characteristics that distinguish it from them. Here are some comparable compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Furazolidone | Inhibits bacterial metabolism | Used for gastrointestinal infections |
| Metronidazole | Disrupts DNA synthesis in anaerobic bacteria | Effective against protozoal infections |
| Nitroimidazole | Similar structure; affects DNA integrity | Primarily used for anaerobic infections |
Nitrofurantoin's unique nitrofuran structure allows it to act effectively against a broad spectrum of bacteria while minimizing resistance development compared to other antibiotics. Its specific use for urinary tract infections further highlights its specialized role in antimicrobial therapy .
Triazacyclononane Triacetic Acid Fibroblast Activation Protein Inhibitor-04 represents a sophisticated radiopharmaceutical compound with the molecular formula C36H47F2N9O8 and a molecular weight of 771.82 g/mol [3]. The compound's structure integrates multiple functional domains, including a 1,4,7-triazacyclononane chelation framework, a quinoline-based fibroblast activation protein targeting moiety, and strategically positioned fluorine substituents [3] [30]. The molecular architecture demonstrates careful design optimization to achieve selective binding to fibroblast activation protein while maintaining favorable radiopharmaceutical properties [35].
The structural complexity of this compound arises from its hybrid nature, combining the chelating properties of triazacyclononane triacetic acid derivatives with the biological targeting capabilities of fibroblast activation protein inhibitors [30] [35]. The complete chemical name, (S)-2,2'-(7-(2-(4-(3-((4-((2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, reflects the intricate connectivity between these functional domains [3].
The stereochemical configuration of Triazacyclononane Triacetic Acid Fibroblast Activation Protein Inhibitor-04 exhibits significant complexity due to the presence of multiple chiral centers within its molecular framework [3] [7]. The primary stereogenic center is located at the pyrrolidine ring system, specifically designated with S-configuration, which is critical for the compound's biological activity and receptor binding affinity [3] [7]. This stereochemical arrangement influences the three-dimensional orientation of the fluorine-containing pyrrolidine substituent relative to the quinoline targeting domain [7].
The influence of stereochemistry on binding affinity follows established patterns observed in similar receptor-targeting compounds, where specific chiral configurations demonstrate enhanced selectivity and potency [7]. The S-configuration at the pyrrolidine center positions the cyano and difluoro substituents in an optimal spatial arrangement for fibroblast activation protein recognition [7]. Additional conformational flexibility arises from the propyl linker connecting the quinoline domain to the piperazine ring, allowing dynamic adaptation to the receptor binding site [3].
| Stereochemical Feature | Configuration | Impact on Activity |
|---|---|---|
| Pyrrolidine Center | S-Configuration | Enhanced binding affinity |
| Conformational Flexibility | Multiple rotamers | Adaptive receptor recognition |
| Spatial Orientation | Fixed geometry | Selective protein targeting |
The fluorine-containing functional groups in Triazacyclononane Triacetic Acid Fibroblast Activation Protein Inhibitor-04 are strategically incorporated within the 4,4-difluoropyrrolidine moiety, where two fluorine atoms occupy geminal positions [3] [8]. These fluorine substituents significantly influence the compound's physicochemical properties through their strong electron-withdrawing effects and unique steric characteristics [8] [10]. The difluoro substitution pattern creates a powerful electronic perturbation that affects both the basicity of nearby nitrogen atoms and the overall molecular polarity [8] [10].
The presence of fluorine atoms in the 4,4-positions of the pyrrolidine ring system introduces conformational rigidity while simultaneously modulating the compound's lipophilicity and metabolic stability [8] [9]. The electron-withdrawing nature of fluorine substantially reduces the electron density on adjacent carbon centers, influencing both chemical reactivity and biological recognition patterns [8] [10]. This fluorine incorporation strategy represents a sophisticated approach to pharmaceutical optimization, where halogen substitution fine-tunes molecular properties without drastically altering the core pharmacophore structure [8] [9].
The geminal difluoro substitution pattern exhibits distinct characteristics compared to monofluorinated analogs, as the dual fluorine atoms create a more pronounced electronic effect and enhanced metabolic protection [8] [9]. The C-F bond strength and the unique van der Waals radius of fluorine contribute to the compound's overall stability and interaction profile with biological targets [8] [10].
The triazacyclononane triacetic acid chelation framework forms the cornerstone of the compound's metal coordination chemistry, providing a robust eight-coordinate binding environment suitable for various radiometals [30] [34]. The 1,4,7-triazacyclononane macrocyclic ring adopts a crown-like conformation that positions the three nitrogen donors in an optimal triangular arrangement for metal ion capture [30] [34]. The three acetic acid pendant arms extend from the macrocycle nitrogen atoms, creating additional coordination sites through their carboxylate oxygen donors [30] [34].
The overall coordination geometry approximates a distorted square antiprismatic arrangement when complexed with trivalent metal ions such as gallium-68, which is commonly employed in radiopharmaceutical applications [30] [33]. The chelation complex exhibits exceptional kinetic inertness due to the preorganized nature of the triazacyclononane framework and the strong chelate effect generated by the multidentate coordination [30] [34]. This geometric arrangement ensures stable metal retention under physiological conditions while maintaining the structural integrity necessary for biological targeting [30] [35].
The spatial organization of the chelation complex positions the metal center in a protected coordination environment, minimizing potential for metal exchange or demetallation in biological systems [30] [34]. The three-dimensional structure creates a defined orientation for the attached fibroblast activation protein targeting domain, ensuring optimal presentation of the pharmacophore for receptor recognition [30] [35].
The thermodynamic stability of Triazacyclononane Triacetic Acid Fibroblast Activation Protein Inhibitor-04 encompasses multiple aspects of molecular behavior under physiological and analytical conditions [3] [12]. The compound demonstrates remarkable thermal stability with a predicted boiling point of 1061.8 ± 65.0°C, indicating substantial intermolecular forces and molecular cohesion [3]. The density prediction of 1.45 ± 0.1 g/cm³ reflects the compound's substantial molecular weight and compact three-dimensional structure [3].
Thermodynamic stability parameters for complex pharmaceutical molecules like Triazacyclononane Triacetic Acid Fibroblast Activation Protein Inhibitor-04 depend significantly on the interplay between intramolecular hydrogen bonding, aromatic stacking interactions, and coordination complex formation [12] [13]. The metal chelation component contributes substantially to overall molecular stability through the formation of multiple coordinate bonds that resist thermal and chemical degradation [12] [13]. The presence of the rigid quinoline aromatic system further enhances thermal stability through π-π stacking interactions and extended conjugation [12].
| Thermodynamic Parameter | Value | Prediction Method |
|---|---|---|
| Boiling Point | 1061.8 ± 65.0°C | Computational prediction |
| Density | 1.45 ± 0.1 g/cm³ | Molecular modeling |
| Form | Solid | Experimental observation |
| Color | Light yellow to yellow | Visual characterization |
The lipophilicity characteristics of Triazacyclononane Triacetic Acid Fibroblast Activation Protein Inhibitor-04 represent a critical balance between hydrophilic chelation domains and lipophilic targeting moieties [16] [17]. The compound's partition coefficient reflects the complex interplay between the highly polar triazacyclononane triacetic acid chelator and the more lipophilic quinoline-pyrrolidine pharmacophore [16] [18]. The presence of multiple carboxylic acid groups and coordinated metal ions significantly increases the hydrophilic character, while the aromatic quinoline system and alkyl linkers contribute to lipophilic properties [16] [17].
Fluorine substitution within the pyrrolidine ring system creates unique lipophilicity modulations that deviate from traditional hydrophobic patterns [17]. The electron-withdrawing nature of fluorine atoms reduces the local electron density while maintaining relatively neutral van der Waals interactions, resulting in subtle but significant changes to partition behavior [17] [18]. These fluorine-induced modifications to lipophilicity directly correlate with membrane permeability characteristics and biological distribution patterns [17].
The overall lipophilicity profile of the compound must accommodate both the targeting requirements for fibroblast activation protein recognition and the pharmacokinetic demands of radiopharmaceutical distribution [16] [21]. The optimization of partition coefficients represents a sophisticated balance between sufficient lipophilicity for membrane penetration and adequate hydrophilicity for renal clearance and reduced non-specific binding [16] [17].
The pKa profile of Triazacyclononane Triacetic Acid Fibroblast Activation Protein Inhibitor-04 exhibits multiple ionizable centers that undergo protonation state transitions across physiologically relevant pH ranges [3] [19]. The predicted pKa value of 1.82 ± 0.10 indicates the presence of strongly acidic functional groups, primarily associated with the carboxylic acid moieties of the triazacyclononane triacetic acid chelator [3] [19]. These carboxylate groups exist predominantly in their deprotonated forms under physiological pH conditions, contributing to the compound's overall negative charge and hydrophilic character [19] [22].
The nitrogen atoms within the triazacyclononane macrocycle possess distinct basicity characteristics that are significantly modulated by metal coordination and electronic effects from attached substituents [19] [22]. The piperazine nitrogen centers exhibit intermediate basicity, with protonation states that respond dynamically to local pH variations and electrostatic environments [19]. The quinoline nitrogen demonstrates characteristic heterocyclic basicity, though its protonation behavior is influenced by the electron-withdrawing effects of adjacent functional groups [19] [22].
Protonation state transitions play crucial roles in determining the compound's binding affinity, solubility characteristics, and biological distribution [19] [22]. The complex pH-dependent equilibria involving multiple ionizable centers create a sophisticated relationship between environmental conditions and molecular properties [19]. Understanding these protonation patterns proves essential for optimizing formulation conditions and predicting biological behavior across different tissue environments [19] [22].
Nuclear magnetic resonance spectroscopy provides comprehensive structural fingerprinting for Triazacyclononane Triacetic Acid Fibroblast Activation Protein Inhibitor-04 through detailed analysis of proton and carbon-13 chemical environments [20]. The complex molecular architecture generates characteristic resonance patterns that reflect the diverse electronic environments present within the integrated chelator-targeting construct [20]. The triazacyclononane macrocycle produces distinctive methylene proton signals with complex multiplicities due to the conformational dynamics and asymmetric substitution pattern [20].
The quinoline aromatic region exhibits characteristic downfield chemical shifts reflecting the electron-deficient nature of the heterocyclic system and its substitution pattern [20]. The presence of the difluoropyrrolidine moiety creates unique fluorine-19 nuclear magnetic resonance signatures that provide definitive structural confirmation and purity assessment [20]. The coupling patterns between fluorine and adjacent protons offer detailed insights into the stereochemical configuration and conformational preferences of this critical pharmacophore element [20].
The nuclear magnetic resonance fingerprint encompasses multiple overlapping spin systems that require advanced two-dimensional correlation techniques for complete assignment [20]. The coordination of metal ions to the triazacyclononane triacetic acid framework introduces additional spectroscopic complexity through paramagnetic effects and chemical exchange phenomena [20]. These spectroscopic characteristics provide powerful analytical tools for structure confirmation, purity assessment, and stability monitoring throughout pharmaceutical development processes [20].
Mass spectrometric analysis of Triazacyclononane Triacetic Acid Fibroblast Activation Protein Inhibitor-04 reveals characteristic fragmentation pathways that provide structural information and enable identification in complex biological matrices [23] [24]. The molecular ion exhibits the expected mass-to-charge ratio corresponding to the protonated molecular formula C36H47F2N9O8, with additional peaks reflecting isotopic contributions from nitrogen and carbon atoms [23] [25]. The primary fragmentation pathways involve cleavage at strategic bond positions that reflect the inherent weak points within the complex molecular architecture [23] [24].
The most prominent fragmentation pattern involves loss of the triazacyclononane triacetic acid chelation domain, generating product ions corresponding to the quinoline-pyrrolidine targeting moiety [23] [25]. Additional characteristic fragmentations include loss of the difluoropyrrolidine substituent and systematic degradation of the alkyl linker regions [23] [24]. The presence of fluorine atoms creates distinctive isotopic patterns that aid in fragment identification and structural assignment [23] [25].
The fragmentation behavior provides valuable insights into the relative stability of different molecular regions and the preferred dissociation pathways under collision-induced conditions [23] [24]. These mass spectrometric characteristics prove essential for analytical method development, metabolite identification, and quality control applications in radiopharmaceutical production [23] [25]. The unique fragmentation fingerprint enables specific detection and quantification even in the presence of structurally related compounds or metabolic products [23] [24].
X-ray crystallographic analysis provides definitive three-dimensional structural information for Triazacyclononane Triacetic Acid Fibroblast Activation Protein Inhibitor-04, revealing precise atomic coordinates and intermolecular packing arrangements [26] [28]. The crystal structure confirms the predicted stereochemical configuration at the pyrrolidine center and establishes the exact spatial relationship between the chelation and targeting domains [26] [28]. The triazacyclononane macrocycle adopts the expected crown conformation with the three pendant acetic acid arms extending in a systematic pattern optimized for metal coordination [26] [28].
The crystal packing reveals extensive hydrogen bonding networks involving the carboxylic acid groups and nitrogen donors, creating a stable three-dimensional lattice structure [26] [43]. The quinoline aromatic systems participate in π-π stacking interactions that contribute to crystal stability and influence the overall molecular organization [26] [43]. The difluoropyrrolidine substituents occupy well-defined spatial positions that avoid unfavorable steric contacts while maintaining optimal conformational arrangements [26].
The synthesis of Ntfapi requires a sophisticated multi-step approach that integrates several key chemical transformations to construct the complex molecular architecture containing both the NOTA (1,4,7-triazacyclononane-1,4,7-tricarboxylic acid) chelating moiety and the FAPI (fibroblast activation protein inhibitor) pharmacophore [1] [2] [3]. The synthetic strategy employs convergent synthesis principles to maximize efficiency and minimize cumulative yield losses through strategic disconnection of the target molecule into manageable synthetic fragments [4] [5].
The synthesis of the NOTA-FAPI precursor represents the most critical step in the overall synthetic sequence, requiring precise control of reaction conditions to achieve optimal yields and purity [6] [7]. The precursor synthesis begins with the preparation of the quinoline-based FAPI pharmacophore, which incorporates the characteristic 2-cyano-4,4-difluoropyrrolidine moiety essential for fibroblast activation protein binding [8] [9].
The coupling reaction between the activated quinoline carboxylic acid derivative and the difluoropyrrolidine fragment is accomplished using standard peptide coupling reagents, specifically EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) [10] [7]. This coupling proceeds with yields ranging from 70-94% under optimized conditions at room temperature to 95°C, with reaction times typically between 60-120 minutes[synthesis_df]. The reaction requires careful pH control and the absence of competing nucleophiles to prevent side reactions that could compromise product purity.
The subsequent attachment of the NOTA chelating group to the FAPI pharmacophore is achieved through amide bond formation between the carboxylic acid functionality of NOTA and an amino linker incorporated into the FAPI structure [3] [11]. This step requires protection-deprotection strategies to prevent unwanted cyclization reactions and maintain the integrity of the triazacyclononane ring system. The overall yield for this multi-step sequence ranges from 40-60% depending on the specific linker chemistry employed and reaction conditions[synthesis_df].
The radiolabeling of NOTA-FAPI precursors with fluorine-18 employs aluminum fluoride ([18F]AlF) chelation chemistry, which has emerged as the preferred method due to its mild reaction conditions and high radiochemical yields [3] [12]. The [18F]AlF labeling strategy represents a significant advancement over direct nucleophilic fluorination methods, as it combines the favorable decay characteristics of fluorine-18 with the convenience of metal-based radiochemistry [3].
The radiolabeling process begins with the preparation of [18F]fluoride from cyclotron-produced [18F]H2O through proton bombardment of enriched [18O]water [13] [2]. The [18F]fluoride is initially trapped on a quaternary methylammonium (QMA) anion exchange cartridge and subsequently eluted with a minimal volume of saline solution (300 μL) to achieve high specific activity [2] [13].
The aluminum fluoride complex formation occurs under carefully controlled pH conditions (pH 3.9-4.5) using acetate buffer systems [13] [3] [12]. The optimal aluminum to fluoride ratio is critical for efficient complex formation, with AlCl3 concentrations typically ranging from 4-10 mM [13] [2]. The reaction proceeds at elevated temperatures (95-130°C) for 15-25 minutes, achieving radiochemical yields of 26-89% depending on the specific precursor and reaction conditions employed[synthesis_df].
A key innovation in the [18F]AlF labeling process is the development of one-pot, one-step synthesis protocols that eliminate the need for intermediate purification steps [2]. This approach involves mixing all reagents (NOTA-FAPI precursor, AlCl3, and ascorbic acid as a radioprotectant) with [18F]fluoride in a single reaction vessel, significantly reducing synthesis time and radioactivity losses. The addition of ascorbic acid (0.8 mg, 4 μL of 20% solution) prevents radiolysis and side reactions that could compromise radiochemical purity [2].
While the majority of NOTA-FAPI synthesis relies on amide coupling chemistry, certain synthetic routes may employ palladium-catalyzed cross-coupling reactions for the construction of specific aromatic linkages within the FAPI pharmacophore [14] [15] [16]. These reactions are particularly valuable for introducing fluorine-containing substituents or modifying the quinoline core structure to optimize pharmacological properties.
Suzuki-Miyaura cross-coupling reactions have been employed in the synthesis of FAPI analogs, utilizing palladium catalysts such as Pd(PPh3)2Cl2 in combination with appropriate boronic acid or boronate ester coupling partners [17] [18]. These reactions typically proceed under mild conditions (80-100°C) in the presence of base (K2CO3 or Cs2CO3) and require careful optimization to achieve optimal yields while minimizing palladium contamination in the final product [14] [17].
The implementation of micellar cross-coupling conditions using aqueous media has shown particular promise for FAPI synthesis, as it eliminates the need for organic solvents and facilitates product purification [17] [18]. These conditions employ surfactant-stabilized palladium nanoparticles that maintain catalytic activity while allowing efficient separation of the catalyst from the organic product through simple aqueous extraction.
Buchwald-Hartwig amination reactions may also be employed for the introduction of specific amine functionalities within the FAPI structure, particularly for the attachment of linker groups that connect the pharmacophore to the chelating moiety [16]. These reactions require specialized phosphine ligands such as BINAP or Xantphos and proceed under inert atmosphere conditions to prevent catalyst oxidation.
The purification and quality control of Ntfapi and its synthetic intermediates requires specialized analytical methods that can accommodate both the radioactive nature of the final product and the complex chemical structure of the molecule. The purification protocols must achieve high radiochemical purity (>95%) while maintaining sufficient specific activity for clinical applications [13] [19].
High-performance liquid chromatography (HPLC) represents the primary analytical method for the separation and quantification of Ntfapi and its related impurities [20] [21] [22]. The development of suitable HPLC methods requires careful consideration of the multiple chiral centers present in the molecule and the potential for geometric isomerism around the aluminum fluoride complex [13].
The analytical HPLC system typically employs a C18 reversed-phase column (250 mm × 4.6 mm, 5 μm particle size) with gradient elution using aqueous trifluoroacetic acid (0.1%) and acetonitrile as mobile phases [13] [20]. The gradient program begins with 95% aqueous phase, decreasing to 20% over 30 minutes, followed by a return to initial conditions for column re-equilibration. The flow rate is maintained at 1.0-1.2 mL/min with UV detection at 254 nm and simultaneous radioactivity detection using a flow-through gamma detector [13] [19].
For the separation of stereoisomers, specialized chiral stationary phases may be required, particularly when evaluating the enantiopurity of synthetic intermediates containing the difluoropyrrolidine moiety [22]. Chiral HPLC methods typically employ polysaccharide-based stationary phases such as Chiralpak AD-H or Chiralcel OD-H columns with normal phase mobile systems consisting of hexane-isopropanol mixtures.
The critical parameters for HPLC method validation include system suitability testing, which requires resolution of greater than 1.5 between the main peak and adjacent impurity peaks, theoretical plate count exceeding 2000, and tailing factor less than 2.0 [20] [23]. Linearity is established over the range of 50-150% of the nominal concentration, with correlation coefficients exceeding 0.999. Precision is evaluated through replicate injections (n=6) with relative standard deviation less than 2.0%.
Semi-preparative HPLC purification is employed for the isolation of the final [18F]AlF-NOTA-FAPI product, utilizing larger diameter columns (9.4 mm × 250 mm) with proportionally scaled flow rates (3-5 mL/min) [13] [9]. The collected fractions are monitored by both UV absorption and radioactivity detection to ensure accurate identification of the desired product peak. The purified product is subsequently diluted with phosphate-buffered saline containing ascorbic acid as a stabilizing agent.
The quantification of residual solvents in Ntfapi formulations requires specialized gas chromatographic methods that can accommodate the presence of radioactivity while achieving the sensitivity necessary to meet regulatory limits [24] [25]. The most commonly encountered residual solvents include ethanol, acetonitrile, dimethyl sulfoxide, and N,N-dimethylacetamide, which are used during various stages of the synthesis and purification process.
Gas chromatography with flame ionization detection (GC-FID) represents the method of choice for residual solvent analysis, offering the sensitivity and selectivity required for trace-level quantification [24]. The analytical system employs a capillary column with appropriate polarity (DB-624 or equivalent) and temperature programming to achieve baseline separation of all relevant solvents. The injection port temperature is maintained at 200°C with a split ratio of 10:1, while the detector temperature is set to 250°C.
The sample preparation involves direct injection of the radiopharmaceutical solution without additional extraction or concentration steps, which minimizes radiation exposure to analytical personnel and reduces analysis time [24] [25]. Internal standard methodology using 1-propanol or another suitable alcohol ensures accurate quantification despite potential matrix effects from the complex formulation.
Method validation parameters include specificity testing to demonstrate the absence of interference from formulation components, linearity over the range of 10-200% of the specification limit, and precision evaluation through replicate analyses. The limit of quantification is established at levels well below regulatory requirements, typically 500 ppm for ethanol and 41 ppm for acetonitrile, based on International Council for Harmonisation (ICH) guidelines for residual solvents in pharmaceuticals.
Quality control specifications for residual solvents are established based on the intended clinical dose and route of administration. For intravenous formulations, ethanol levels must not exceed 5000 ppm, while other Class 3 solvents are limited to 5000 ppm or less depending on their toxicological profile [24]. Class 2 solvents such as acetonitrile require more stringent limits based on their permitted daily exposure calculations.
The presence of metallic impurities in Ntfapi formulations represents a critical quality attribute that directly impacts both radiochemical yield and product stability [26] [27]. Metal impurities can compete with the aluminum-fluorine complex for coordination sites on the NOTA chelator, reducing labeling efficiency and potentially compromising the structural integrity of the final product.
Inductively coupled plasma mass spectrometry (ICP-MS) serves as the primary analytical technique for metal impurity quantification, offering the sensitivity and selectivity required to detect trace levels of catalytically active metals [26] [27]. The method development requires careful optimization of sample introduction systems to accommodate radioactive samples while maintaining analytical performance.
The most critical metal impurities include iron (Fe2+/Fe3+), which can reduce radiochemical yield at concentrations as low as 10 μg/GBq, and zinc (Zn2+), which shows similar interference patterns [26] [27]. Aluminum (Al3+) monitoring is essential to ensure optimal stoichiometry of the [18F]AlF complex, while titanium (Ti4+) and gallium (natGa3+) represent potential interferences from production equipment and reagent impurities respectively[metal_df].
Sample preparation for ICP-MS analysis involves dilution of the radiopharmaceutical solution with dilute nitric acid (2% v/v) to achieve appropriate matrix conditions for plasma ionization [27]. Internal standardization using scandium-45 or indium-115 compensates for matrix effects and instrument drift during extended analytical sequences. The analysis is performed using helium collision cell technology to minimize polyatomic interferences that could compromise analytical accuracy.
Method validation encompasses linearity evaluation over the concentration range of 0.1-10 μg/L for each analyte, with correlation coefficients exceeding 0.998. Precision is assessed through replicate analyses of spiked samples, with relative standard deviations less than 5% at all concentration levels. The limit of detection is established at levels significantly below regulatory requirements, typically 0.05 μg/L for iron and zinc.
European Pharmacopoeia specifications limit iron and zinc impurities to 10 μg/GBq each, while other metallic impurities are controlled through process controls and equipment qualification rather than specific numerical limits [26]. The apparent molar activity (AMA) measurement provides an integrated assessment of all metal impurities that compete with the desired radiolabeling reaction, offering a more clinically relevant quality parameter than individual metal measurements.
The transition from research-scale synthesis to Good Manufacturing Practice (GMP) compliant production of Ntfapi presents numerous technical and regulatory challenges that must be systematically addressed to ensure consistent product quality and regulatory compliance [28] [29] [30]. The unique characteristics of radiopharmaceutical production, including short radioactive half-lives, radiation safety requirements, and specialized facilities, create additional complexity compared to conventional pharmaceutical manufacturing.
The scale-up process requires comprehensive process validation studies to demonstrate that the enlarged production process consistently delivers products meeting all quality specifications [31] [23] [32]. Process validation for radiopharmaceuticals typically follows a three-stage approach: process design qualification, process performance qualification, and continued process verification, adapted to accommodate the time constraints imposed by radioactive decay [23] [32].
Facility design for GMP production must incorporate multiple levels of containment to ensure both radiation safety and pharmaceutical quality [28] [30]. Hot cells must meet cleanroom classifications (Class A for aseptic processing) while providing adequate shielding for personnel protection. The ventilation systems require specialized design to prevent both radioactive contamination and microbiological contamination, with differential pressure cascades and high-efficiency particulate air (HEPA) filtration throughout the production areas [30].
Automated synthesis modules have become essential for GMP production, offering several advantages including improved radiation safety, enhanced reproducibility, and facilitated regulatory compliance [33] [34] [35]. The selection and qualification of synthesis modules requires evaluation of software validation (Good Automated Manufacturing Practice), hardware qualification (Installation Qualification, Operational Qualification, Performance Qualification), and integration with facility utilities [29] [33].
The short half-life of fluorine-18 (110 minutes) creates unique challenges for batch production and quality control testing [13] [36]. Traditional pharmaceutical testing paradigms must be adapted to accommodate the time constraints, often requiring real-time release testing based on parametric controls rather than complete analytical testing of each batch [19] [30]. This approach requires extensive validation of process analytical technology and robust process controls to ensure product quality.
Quality assurance systems for GMP production must address the unique aspects of radioactive materials while maintaining compliance with pharmaceutical regulations [29] [37] [38]. This includes specialized training for personnel handling radioactive materials, waste management protocols for radioactive waste streams, and transportation requirements for radioactive pharmaceuticals. The quality management system must incorporate risk assessment methodologies specifically adapted for radiopharmaceutical production.
Supply chain management represents a critical aspect of scale-up, as the short half-life of the product requires just-in-time production and distribution networks [28] [39]. This necessitates close coordination between production facilities, quality control laboratories, and clinical sites to minimize transit times and ensure product viability upon delivery. The development of centralized radiopharmacy models has emerged as one approach to optimize production efficiency and regulatory compliance while serving multiple clinical sites [30].
Cost considerations for GMP scale-up include the high capital investment required for specialized facilities and equipment, ongoing operational costs for radiation safety programs, and the limited batch sizes imposed by radioactive decay kinetics [28] [30]. Economic models must account for the higher production costs relative to conventional pharmaceuticals while ensuring sustainable pricing for clinical applications.
The regulatory framework for radiopharmaceutical GMP production varies significantly between regions, requiring careful navigation of multiple regulatory requirements for international distribution. Harmonization efforts through organizations such as the World Health Organization and International Atomic Energy Agency are ongoing but have not yet achieved the standardization seen in conventional pharmaceutical regulations [29] [37].